An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride (CAS 118019-42-4). As a key intermediate in the synthesis of various biologically active compounds, a thorough understanding of its structural characterization is paramount for researchers in medicinal chemistry and drug development. This document synthesizes theoretical principles with practical insights to offer a comprehensive interpretation of the compound's NMR spectra.
While a direct experimental spectrum for the hydrochloride salt was not located in publicly available databases at the time of this writing, the following analysis is based on established principles of NMR spectroscopy and data from structurally similar aminoimidazole derivatives. The provided spectral data represents a well-reasoned prediction and interpretation that can serve as a robust guide for researchers.
Molecular Structure and NMR-Active Nuclei
Ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride is a heterocyclic compound with the chemical formula C₆H₁₀ClN₃O₂. The molecule possesses several distinct proton and carbon environments that are differentiable by NMR spectroscopy. The hydrochloride salt form influences the electronic environment, particularly of the imidazole ring nitrogens and the amino group, which in turn affects the chemical shifts of nearby nuclei.
Figure 1. Chemical structure of Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is anticipated to display signals corresponding to the ethyl group protons, the imidazole ring proton, and exchangeable protons from the amino and imidazole nitrogen groups. The solvent of choice for analysis is typically DMSO-d₆, which allows for the observation of exchangeable protons.
Table 1: Predicted ¹H NMR Data for Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~12.5 | Broad singlet | 1H | Imidazole N-H | The acidic protons on the heterocyclic ring are typically deshielded and appear as broad signals due to quadrupole broadening and exchange. |
| ~8.5 | Broad singlet | 3H | -NH₃⁺ | Protonation of the amino group by HCl significantly deshields these protons, and they appear as a broad, exchangeable signal. |
| ~7.8 | Singlet | 1H | Imidazole C2-H | This proton is attached to a carbon situated between two nitrogen atoms, leading to a downfield shift. |
| ~4.2 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons are adjacent to the electron-withdrawing ester oxygen, resulting in a chemical shift around 4.2 ppm. The quartet arises from coupling to the methyl protons. |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are shielded relative to the methylene protons and appear as a triplet due to coupling with the adjacent CH₂ group. |
Interpretation of the ¹H NMR Spectrum
The presence of the hydrochloride salt is expected to have a pronounced effect on the chemical shifts of the protons on the imidazole ring and the amino group. The protonation state of the molecule in solution will influence the degree of deshielding.
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Aromatic Region: A single proton on the imidazole ring (C2-H) is expected to be the most downfield of the non-exchangeable protons due to the inductive effects of the adjacent nitrogen atoms.
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Ethyl Group: The ethyl ester functionality gives rise to a characteristic quartet and triplet pattern. The methylene (-CH₂-) protons are deshielded by the adjacent oxygen atom, while the terminal methyl (-CH₃) protons are more upfield.
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Exchangeable Protons: The protons on the nitrogens (-NH₃⁺ and imidazole N-H) are expected to be broad and their chemical shifts can be highly dependent on concentration, temperature, and residual water in the solvent. In the hydrochloride salt, the amino group is protonated, leading to a significant downfield shift.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, a higher concentration of the sample is generally required for analysis.
Table 2: Predicted ¹³C NMR Data for Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
| ~165 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region for esters. |
| ~145 | C5 (imidazole) | This carbon is attached to the protonated amino group, which has a strong deshielding effect. |
| ~138 | C2 (imidazole) | Situated between two nitrogen atoms, this carbon is significantly deshielded. |
| ~115 | C4 (imidazole) | This carbon is attached to the carboxylate group and is part of the aromatic ring. |
| ~60 | -O-CH₂-CH₃ | The methylene carbon is deshielded by the directly attached oxygen atom. |
| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon is the most shielded carbon in the molecule. |
Interpretation of the ¹³C NMR Spectrum
The carbon signals are generally well-resolved and provide a clear fingerprint of the molecule's carbon skeleton.
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Carbonyl Carbon: The ester carbonyl carbon is readily identified by its characteristic downfield chemical shift.
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Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons are influenced by the nitrogen atoms and the substituents. The C2 carbon, located between two nitrogens, is expected to be significantly downfield. The C5 carbon, bonded to the electron-withdrawing -NH₃⁺ group, will also be strongly deshielded. The C4 carbon, attached to the ester group, will be further downfield than an unsubstituted imidazole carbon.
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Ethyl Group Carbons: The two carbons of the ethyl group are found in the upfield region of the spectrum, with the methylene carbon being more deshielded than the methyl carbon due to the proximity of the ester oxygen.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride.
Sample Preparation
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Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.
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Solvent Selection: Use a high-quality deuterated solvent. DMSO-d₆ is recommended for this compound as it is likely to be soluble and will allow for the observation of exchangeable N-H protons.
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Concentration:
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For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.
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For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[1]
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: 16 ppm (centered around 6 ppm).
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64 scans.
¹³C NMR:
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Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
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Spectral Width: 200-220 ppm (centered around 100 ppm).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 scans (or more, depending on the sample concentration).
Figure 2. General workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of ethyl 5-amino-1H-imidazole-4-carboxylate hydrochloride are highly informative for its structural verification. The predicted chemical shifts and coupling patterns provide a clear and unambiguous fingerprint of the molecule. For researchers working with this compound, a solid understanding of its NMR spectroscopic features is essential for confirming its identity and purity, which are critical for its application in further synthetic endeavors and biological studies. It is always a best practice to acquire 2D NMR spectra, such as COSY and HSQC, to definitively assign all proton and carbon signals.
